Sulfadiazine sodium
Overview
Description
Synthesis Analysis
The synthesis of sulfadiazine sodium and its derivatives involves various chemical reactions that highlight its versatility and the potential for creating compounds with specific characteristics. Notably, the green electrochemical synthesis of silver sulfadiazine microcrystals presents a fast, environmentally friendly method, demonstrating the compound's adaptability in synthesis processes (Zivari Moshfegh et al., 2019). Another example is the synthesis of sulfadiazine-polylactide, which introduces sulfadiazine by sulfonic acid amide group to the hydroxyl group side of biodegradable polylactide, showcasing innovative approaches to drug carrier development (Chan-ting, 2005).
Molecular Structure Analysis
The molecular structure of sulfadiazine sodium and its derivatives has been elucidated through various techniques, including X-ray diffraction and spectroscopy. The crystal structures of sulfadiazine derivatives reveal insights into their molecular interactions and potential binding mechanisms with biological targets. For instance, studies on sulfadiazine Schiff base ligands derived from sulfonamide have provided detailed information on their molecular structures, highlighting differences due to the use of sulfadiazine sodium salt in synthesis (Salehi et al., 2019).
Chemical Reactions and Properties
Sulfadiazine sodium undergoes various chemical reactions that influence its properties and applications. The reaction of sulfadiazine with sodium 1,2-naphtoquinone-4-sulfonate illustrates the compound's reactivity, forming a red-colored condensation product that has been utilized for spectrophotometric determinations (Amal & Demir, 1968). These reactions not only demonstrate the compound's chemical versatility but also its potential for analytical applications.
Physical Properties Analysis
The solubility of sulfadiazine sodium in various solvents, including ethanol and water mixtures, has been extensively studied, revealing its solubility behavior across different solvent systems. Thermodynamic studies provide insights into the dissolution processes of sulfadiazine sodium, emphasizing the effects of solvent composition on its solubility and highlighting the importance of understanding these properties for pharmaceutical formulations (Delgado & MARTÍNEZ R., 2010).
Chemical Properties Analysis
The chemical properties of sulfadiazine sodium, such as its reactivity and interactions with other molecules, play a crucial role in its applications. Studies on its interactions with DNA and proteins, for example, provide valuable information on the molecular basis of its biological activity and its potential side effects on molecular levels. The interaction studies using multispectroscopic methods and molecular modeling have shown how sulfadiazine sodium interacts with biological molecules, providing insights into its mechanism of action and potential therapeutic applications (Geng et al., 2013).
Scientific Research Applications
1. Environmental Impact and Soil Interaction
Sulfadiazine sodium, a veterinary medicine, poses environmental risks, particularly to soil and water. Research shows significant sorption to soil particles, influenced by soil properties and the presence of manure. This interaction affects the potential for runoff and leaching, highlighting environmental contamination concerns (Sukul et al., 2008).
2. Medical Applications and Composite Film Development
Sodium alginate and bacterial cellulose have been used to create composite films with silver sulfadiazine, enhancing its antibacterial properties. This development is significant for potential applications in wound dressings due to the excellent biocompatibility and antibacterial activities of the composites (Shao et al., 2015).
3. Thermodynamic Studies
Studies have analyzed the solubility of sulfadiazine sodium in ethanol and water mixtures, providing valuable insights into its thermodynamic properties. This research is crucial for understanding the drug's behavior in different solvents, impacting its therapeutic use and formulation (Delgado & FlemingMartínez, 2010).
4. Biodegradation and Environmental Safety
Research on sulfadiazine sodium's biodegradation in anaerobic denitrifying systems has shown high efficiency in removing this antibiotic, making it a promising approach for environmental safety. This work contributes to understanding how to mitigate the environmental impact of sulfonamide antibiotics (Zheng et al., 2020).
5. Analysis of Sulfadiazine in Environmental Water
Innovative methods for detecting sulfonamides, including sulfadiazine, in water samples have been developed. These advancements are critical for environmental monitoring and assessing the ecological impact of antibiotic contamination (Zhou & Fang, 2015).
properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCNMJPBBKAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N4NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203152 | |
Record name | Sulfadiazine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfadiazine sodium | |
CAS RN |
547-32-0 | |
Record name | Sulfadiazine sodium [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfadiazine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfadiazine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFADIAZINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84CS1P306F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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